Tris(4-(pyren-1-yl)phenyl)amine
Overview
Description
Tris(4-(pyren-1-yl)phenyl)amine: is an organic compound that belongs to the class of triarylamine derivatives. This compound is characterized by the presence of three pyrene-substituted phenyl groups attached to a central nitrogen atom. The unique structure of this compound imparts it with interesting photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(pyren-1-yl)phenyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromopyrene and 4-aminophenylpyrene.
Coupling Reaction: The key step involves a palladium-catalyzed coupling reaction between 4-bromopyrene and 4-aminophenylpyrene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
Tris(4-(pyren-1-yl)phenyl)amine undergoes various chemical reactions, including:
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Scientific Research Applications
Tris(4-(pyren-1-yl)phenyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(4-(pyren-1-yl)phenyl)amine involves its ability to undergo redox reactions and form stable radical cations. These radical cations exhibit unique electronic properties, which can be harnessed in various applications. The compound interacts with molecular targets through charge transfer and electron delocalization, influencing the pathways involved in its applications .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: This compound has similar structural features but with pyridine groups instead of pyrene groups.
Tris(4-(triazol-1-yl)phenyl)amine: This compound contains triazole groups and exhibits different electrochemical properties.
Uniqueness
Tris(4-(pyren-1-yl)phenyl)amine is unique due to its pyrene groups, which impart strong fluorescent properties and enhanced stability of its radical cations. These features make it particularly suitable for applications in optoelectronics and bioimaging .
Properties
IUPAC Name |
4-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H39N/c1-4-43-10-13-49-22-34-55(58-37-25-46(7-1)61(43)64(49)58)40-16-28-52(29-17-40)67(53-30-18-41(19-31-53)56-35-23-50-14-11-44-5-2-8-47-26-38-59(56)65(50)62(44)47)54-32-20-42(21-33-54)57-36-24-51-15-12-45-6-3-9-48-27-39-60(57)66(51)63(45)48/h1-39H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODVKMYBGXHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H39N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679938 | |
Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349669-77-8 | |
Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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